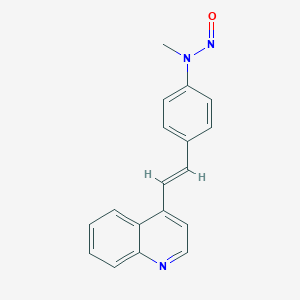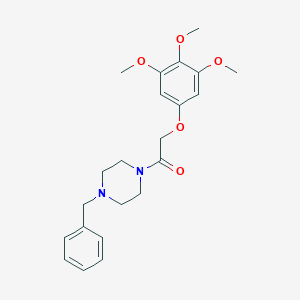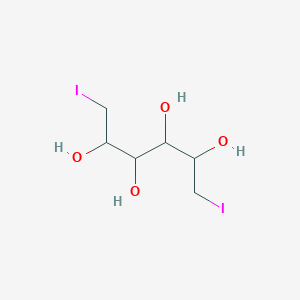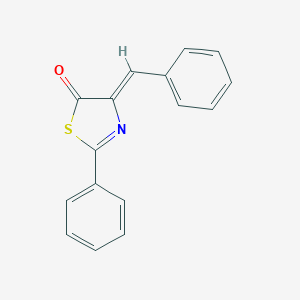![molecular formula C15H12N6O2S B232156 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione, also known as GSK-J4, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the histone demethylase JMJD3. This molecule has gained significant attention in the scientific community due to its potential use in epigenetic research and drug development.
Mecanismo De Acción
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione selectively inhibits the activity of JMJD3 by binding to the active site of the enzyme. JMJD3 contains a Jumonji C (JmjC) domain that is responsible for its demethylase activity. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione binds to a conserved arginine residue within the JmjC domain, preventing the demethylation of H3K27me3.
Biochemical and Physiological Effects
The inhibition of JMJD3 by 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment leads to the upregulation of genes involved in immune response, differentiation, and development. In vivo studies have shown that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment can reduce the severity of inflammatory diseases such as sepsis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in lab experiments is its selectivity for JMJD3. This allows researchers to specifically target the activity of this enzyme without affecting other histone demethylases. However, one of the limitations of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione is its potential to inhibit other enzymes that contain a JmjC domain. This could lead to off-target effects and complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in epigenetic research and drug development. One area of interest is the development of more selective inhibitors of JMJD3 that do not have off-target effects. Another potential application is the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in combination with other epigenetic modulators to achieve synergistic effects. Additionally, 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione could be used as a tool to study the role of JMJD3 in various disease states, including cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione was first reported by Kruidenier et al. in 2012. The method involves the condensation of 4-amino-3-methylthiophenol with 2,3-dichloropyridine in the presence of potassium carbonate to form the intermediate 4-amino-3-(methylsulfanyl)pyridine. This intermediate is then reacted with 2,4-dichloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine to form 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione.
Aplicaciones Científicas De Investigación
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been used extensively in epigenetic research due to its ability to selectively inhibit the activity of JMJD3. JMJD3 is a histone demethylase that is involved in the removal of the H3K27me3 repressive mark from chromatin, thereby activating gene expression. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to inhibit the activity of JMJD3 in vitro and in vivo, leading to the upregulation of genes that are involved in immune response and differentiation.
Propiedades
Fórmula molecular |
C15H12N6O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione |
InChI |
InChI=1S/C15H12N6O2S/c1-24-15-9-10(16)8-11(14(23)19-18-13(8)22)17-12(9)21(20-15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,16,17)(H,18,22)(H,19,23) |
Clave InChI |
QTRIDNYLHHMJQS-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C2=NC3=C(C(=C21)N)C(=O)NNC3=O)C4=CC=CC=C4 |
SMILES canónico |
CSC1=NN(C2=C1C(=C3C(=N2)C(=O)NNC3=O)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)




![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)